molecular formula C10H11NO3 B095844 1-Methoxy-3-(2-nitro-1-propenyl)benzene CAS No. 18738-95-9

1-Methoxy-3-(2-nitro-1-propenyl)benzene

Cat. No. B095844
CAS RN: 18738-95-9
M. Wt: 193.2 g/mol
InChI Key: RTHJCENCGDYCIY-UHFFFAOYSA-N
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Description

“1-Methoxy-3-(2-nitro-1-propenyl)benzene” is a chemical compound with the molecular formula C10H11NO3 . It has an average mass of 193.199 Da and a monoisotopic mass of 193.073898 Da .


Molecular Structure Analysis

The molecular structure of “1-Methoxy-3-(2-nitro-1-propenyl)benzene” can be analyzed using various methods. For instance, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .

properties

IUPAC Name

1-methoxy-3-(2-nitroprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHJCENCGDYCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345671
Record name 1-methoxy-3-(2-nitroprop-1-enyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-(2-nitro-1-propenyl)benzene

CAS RN

18738-95-9
Record name 1-methoxy-3-(2-nitroprop-1-enyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 71.9 g (0.528 mole) of m-anisaldehyde, 118.9 g (1.584 mole) of nitroethane, 40.7 g (0.528 mole) of ammonium acetate, and 350 ml of glacial acetic acid was heated to reflux for one hour. The mixture was then allowed to cool and partitioned between ether and water. The ether layer was separated and washed sequentially with water, 3N sodium hydroxide, water and brine. The organic phase was dried over anhydrous magnesium sulfate and evaporated in vacuo to give the crude product. After a preliminary distillation at 125° C./0.0001 mm, the product was finally crystallized from absolute ethanol to yield the pure product, a yellow solid, mp 40°-42° C.
Quantity
71.9 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
118.9 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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